

Application Notes and Protocols: Venadaparib Sensitivity in HRD-Mutated Cancers

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Compound of Interest

Compound Name: Venadaparib

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Introduction

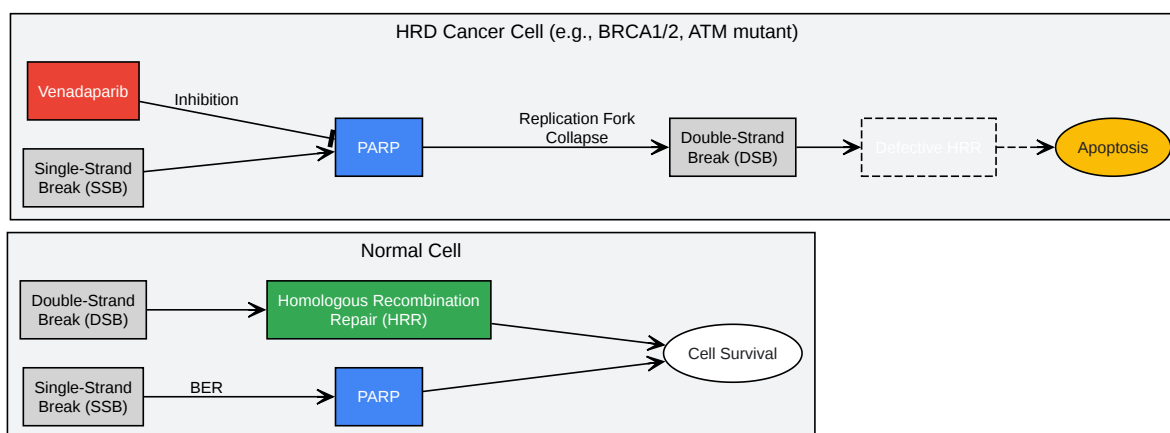
Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] PARP inhibitors represent a targeted therapy approach that exploits the concept of synthetic lethality.[5][6][7] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, a critical DNA double-strand break repair mechanism, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cell death.[3][7][8]

Key proteins involved in the HRR pathway include Ataxia Telangiectasia Mutated (ATM), and Breast Cancer genes 1 and 2 (BRCA1/2).[9][10][11][12][13][14] Mutations in these genes can lead to a state of Homologous Recombination Deficiency (HRD), rendering tumors vulnerable to PARP inhibitors like **Venadaparib**. [14][15][16] These application notes provide an overview of the role of HRD gene mutations in **Venadaparib** sensitivity, supported by preclinical and clinical data, and detail relevant experimental protocols.

Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of **Venadaparib** in the context of ATM and BRCA1/2 mutations is rooted in the principle of synthetic lethality. In healthy cells, multiple DNA repair pathways ensure genomic integrity. However, cancer cells with HRD due to mutations in genes like ATM

or BRCA1/2 are heavily reliant on other repair mechanisms, such as PARP-mediated base excision repair, to manage DNA damage.[7] **Venadaparib** inhibits PARP, leading to the accumulation of unrepaired single-strand breaks.[3][8] During DNA replication, these breaks are converted into double-strand breaks.[3][7] In HRD cells, the inability to efficiently repair these double-strand breaks results in genomic instability and apoptosis.[7]



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Synthetic lethality of Venadaparib in HRD cancer cells.

Preclinical and Clinical Data

In Vitro Sensitivity

Venadaparib has demonstrated potent inhibitory activity against PARP-1 and PARP-2 enzymes and significant anti-proliferative effects in cancer cell lines with BRCA mutations.[1][2][3][17]

Parameter	Venadaparib	Olaparib	Reference
PARP-1 IC50	0.8 - 1.4 nM	-	[2][3][17]
PARP-2 IC50	1.0 - 3.0 nM	-	[2][3][17]
PAR Formation EC50 (HeLa cells)	0.5 nM	0.7 nM	[1][2][17]
PARP Trapping EC50	2.2 nM	-	[17]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In colony formation assays, **Venadaparib** showed significantly greater inhibitory activity than olaparib in cancer cell lines with BRCA1 and BRCA2 mutations.[17] The anti-tumor potency of **Venadaparib** was reported to be approximately 40 to 440 times greater than olaparib in BRCA-mutated tumor cell lines.[17][18]

A study on the combination of **Venadaparib** and SN-38 (the active metabolite of irinotecan) in gastric cancer cell lines showed a synergistic cytotoxic effect in BRCA1 mutant (SNU-668), BRCA2 mutant (SNU-638), and low ATM expressing (AGS) cells.[19][20]

Cell Line	Genotype	SN-38 IC50 (without Venadaparib)	SN-38 IC50 (with 10 nM Venadaparib)	Reference
SNU-638	BRCA2 mutant	1.72 nM	0.28 nM	[19][20]
SNU-668	BRCA1 mutant	10.7 nM	1.5 nM	[19][20]
AGS	Low ATM	0.62 nM	0.049 nM	[19][20]
SNU-484	HR proficient	2.25 nM	0.38 nM	[19][20]

Clinical Efficacy in HRD-Mutated Tumors

A phase 1b/IIa clinical trial (NCT04725994) evaluated **Venadaparib** in combination with irinotecan in patients with metastatic gastric cancer who had progressed after at least two lines

of therapy.[\[21\]](#)[\[22\]](#)[\[23\]](#) An exploratory analysis of this study demonstrated improved efficacy in patients with HRD gene mutations.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Patient Cohort	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)	Reference
HRD Mutation (n=14)	35.7%	5.6 months	10.1 months	[21] [22]
No HRD Mutation (n=29)	13.8%	4.0 months	8.0 months	[21] [22]
ATM or BRCA1/2 Mutation (n=11)	-	8.4 months	10.1 months	[21] [22]

Data as of December 2024.

Furthermore, a phase Ib basket trial (NCT04174716) of **Venadaparib** monotherapy in patients with metastatic pancreatic cancer and HRR mutations suggested that co-occurring mutations in ATM and ASXL1 may predict a higher tumor response.[\[24\]](#)[\[25\]](#)

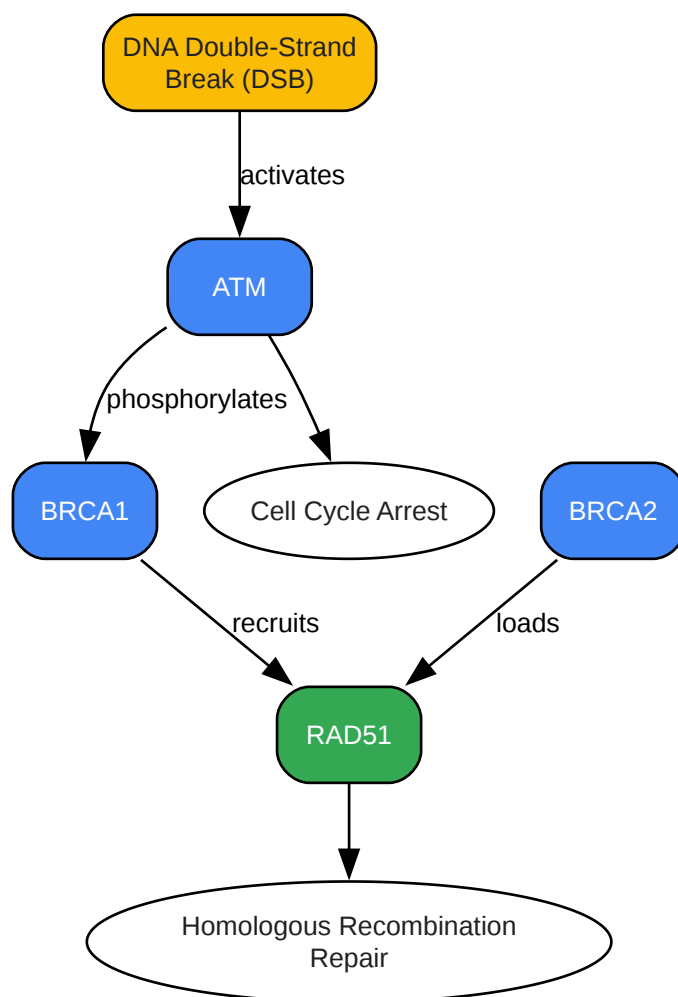
Patient Cohort (Pancreatic Cancer)	Objective Response Rate (ORR)	Progression-Free Survival (PFS) Range	Reference
ATMm/ASXL1m (n=3)	33%	23 - 113 weeks	[24] [25]
ATMm/ASXL1wt (n=1)	0%	9 weeks	[24] [25]

ATMm: ATM mutation; ASXL1m: ASXL1 mutation; wt: wild-type.

Signaling Pathways

ATM and BRCA1/2 in Homologous Recombination Repair

Upon DNA double-strand breaks, the ATM kinase is activated and phosphorylates a multitude of downstream targets to initiate DNA damage response signaling.[26][27][28][29][30] This includes the phosphorylation of BRCA1, which plays a crucial role in the recruitment of other repair proteins, including RAD51, to the site of damage.[10][13][28][29] BRCA2 is also essential for loading RAD51 onto single-stranded DNA, a critical step for strand invasion during homologous recombination.[9][10][13]



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Simplified ATM and BRCA1/2 signaling in HRR.

Experimental Protocols

Protocol 1: Assessment of Venadaparib Sensitivity using a Cell Viability Assay (MTT-based)

This protocol describes a method to determine the cytotoxic effects of **Venadaparib** on cancer cell lines with known HRD status.

Materials:

- Cancer cell lines (e.g., with and without ATM, BRCA1/2 mutations)
- Complete cell culture medium (specific to cell lines)
- **Venadaparib** (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Microplate reader

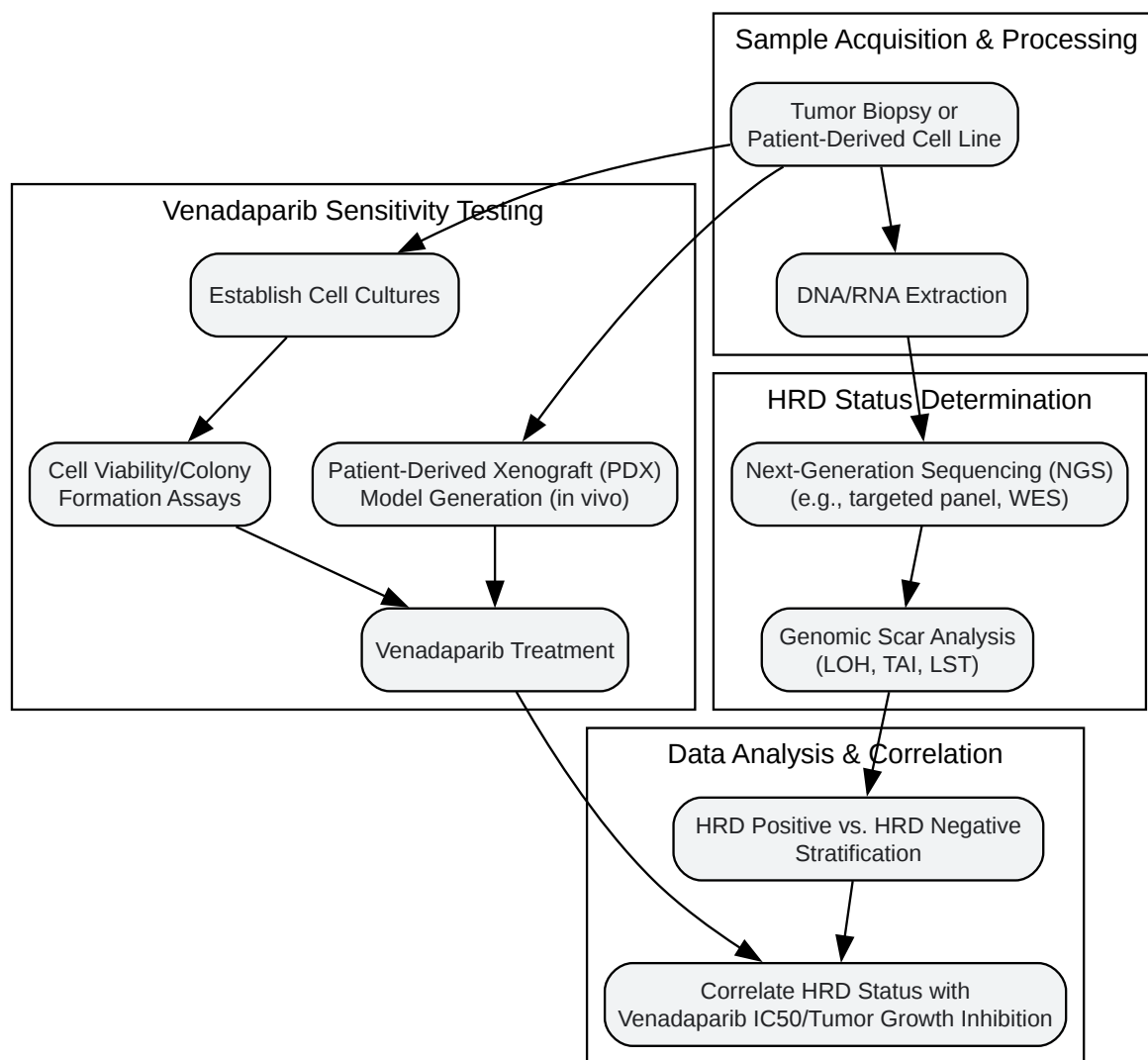
Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Drug Treatment:
 - Prepare serial dilutions of **Venadaparib** in complete medium from the stock solution. A typical concentration range could be 0.1 nM to 10 μ M.

- Include a vehicle control (DMSO) at the same concentration as the highest **Venadaparib** dose.
- Remove the medium from the wells and add 100 µL of the **Venadaparib** dilutions or vehicle control.
- Incubate for 72-144 hours at 37°C, 5% CO₂.[\[31\]](#)
- MTT Assay:
 - Add 20 µL of MTT solution to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully remove the medium and add 150 µL of solubilization buffer to each well.
 - Gently shake the plate for 15 minutes to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Workflow for HRD Status Determination and Venadaparib Sensitivity Testing

This workflow outlines the steps from sample acquisition to data interpretation for assessing the role of HRD in **Venadaparib** sensitivity.



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Workflow for HRD testing and Venadaparib sensitivity.

Methods for HRD Status Determination:

- Gene Sequencing: Next-generation sequencing (NGS) of targeted gene panels or whole-exome sequencing can identify germline and somatic mutations in HRR pathway genes, including ATM, BRCA1, and BRCA2.[32][33]

- Genomic Scar Analysis: HRD can also be detected by characteristic genomic alterations, or "scars," such as loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).[34] Several FDA-approved tests utilize this approach.[35]
- Functional Assays: These assays, such as RAD51 foci formation assays, measure the functional capacity of the HRR pathway.[16]

Conclusion

The available preclinical and clinical data strongly support the hypothesis that tumors with HRD due to mutations in genes such as ATM and BRCA1/2 are particularly sensitive to the PARP inhibitor **Venadaparib**. The principle of synthetic lethality provides a clear mechanistic rationale for this enhanced sensitivity. The provided protocols offer a framework for researchers to further investigate and validate the role of HRD as a predictive biomarker for **Venadaparib** efficacy. As research progresses, a deeper understanding of the genetic and molecular landscape of HRD will be crucial for optimizing patient selection and expanding the clinical utility of **Venadaparib**.

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